6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
Description
Properties
IUPAC Name |
6-chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2/c1-15-10-16(2)12-17(11-15)14-28-26-22-13-19(24)6-9-21(22)25-23(26)18-4-7-20(27-3)8-5-18/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIZNSCZQDNNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions:
Etherification: The methoxy and dimethylphenyl groups are introduced via etherification reactions. This involves the reaction of the benzimidazole intermediate with 3,5-dimethylbenzyl chloride and 4-methoxyphenol in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or aldehydes.
Reduction: Formation of the dechlorinated benzimidazole.
Substitution: Formation of substituted benzimidazoles with various functional groups replacing the chlorine atom.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds structurally related to 6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole have shown comparable activity to conventional antibiotics against various strains of bacteria including Escherichia coli and Staphylococcus aureus .
Antifungal Activity
The antifungal potential of this compound has also been investigated. Certain derivatives have demonstrated effectiveness against fungal pathogens, potentially due to the presence of electron-donating groups that enhance their interaction with fungal cell membranes .
Anthelmintic Activity
In terms of anthelmintic properties, studies indicate that some derivatives exhibit potent activity against parasitic worms. For example, compounds related to this benzimidazole have shown efficacy comparable to standard anthelmintic drugs like Albendazole .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Research findings suggest that certain derivatives can inhibit cell proliferation in breast (MCF7) and liver (HUH7) cancer cell lines . The mechanism of action is believed to involve the inhibition of key cellular pathways associated with cancer progression.
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of several benzimidazole derivatives including this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Mechanism
In a recent investigation into its anticancer effects, researchers found that treatment with this benzimidazole derivative led to significant apoptosis in HUH7 cells. This was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of 6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole would depend on its specific biological target. Generally, benzimidazoles exert their effects by binding to specific proteins or enzymes, inhibiting their function. This compound could potentially interact with enzymes involved in DNA replication or repair, leading to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural differences among benzimidazole derivatives and related heterocycles are summarized below:
Notes:
Chlorine vs. Fluorine : The target’s chloro substituent at position 6 may confer greater lipophilicity and metabolic stability compared to the fluoro-substituted compound in . Fluorine’s electronegativity could enhance hydrogen bonding but reduce membrane permeability .
Methoxy Groups: The 4-methoxyphenyl group in the target compound likely improves solubility compared to non-polar substituents (e.g., benzo[d][1,3]dioxol-5-yloxy in ) while maintaining π-π stacking interactions.
Biological Activity
6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole (CAS No. 329234-99-3) is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 392.88 g/mol. The compound features a chlorine atom at the 6-position and methoxy groups at the 1 and 2 positions, which may influence its biological activity through steric and electronic effects.
Benzimidazole derivatives, including this compound, exhibit multiple mechanisms that contribute to their biological activities:
- Topoisomerase Inhibition : Benzimidazoles can inhibit topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition leads to DNA damage and apoptosis in cancer cells .
- Microtubule Disruption : These compounds can interfere with microtubule dynamics, disrupting mitotic spindle formation during cell division, which is particularly beneficial in cancer therapy .
- Antiviral Activity : Some studies suggest that benzimidazole derivatives possess antiviral properties by inhibiting viral replication mechanisms .
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound reduced cell viability in human breast cancer (MDA-MB-231) cells with an IC50 value of approximately 17 μmol/L. The mechanism involved the induction of apoptosis through intrinsic pathways .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against several pathogens.
- Research Findings : In a study assessing its antibacterial efficacy, the compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives are well documented.
- Mechanism : The compound may inhibit pro-inflammatory cytokines' production and modulate signaling pathways associated with inflammation .
Data Summary Table
| Biological Activity | Cell Line/Pathogen | IC50/EC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | ~17 μmol/L | Apoptosis induction via topoisomerase inhibition |
| Antimicrobial | Various bacteria | Varies | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | In vitro models | Not specified | Cytokine modulation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole?
- Methodological Answer: A common approach involves multi-step condensation reactions. For example, intermediates like substituted benzimidazole cores are synthesized via refluxing precursors (e.g., substituted benzaldehydes) in polar aprotic solvents (e.g., DMSO) with acid catalysts. Subsequent functionalization steps, such as methoxy group introduction, require alkylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in methanol/water mixtures). Yield optimization often involves controlling reaction time (e.g., 18-hour reflux) and purification via recrystallization (e.g., water-ethanol systems) .
Q. How is compound purity validated during synthesis?
- Methodological Answer: Purity is assessed using HPLC (e.g., 95.5% purity reported in optimized syntheses) and melting point determination (e.g., sharp ranges like 141–143°C indicate homogeneity). Complementary techniques include ¹H/¹³C NMR for structural confirmation and FTIR for functional group analysis. TLC (Rf values) can monitor reaction progress .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer: Due to potential toxicity, use enclosed systems for reactions, local exhaust ventilation, and PPE (gloves, lab coats). Follow NIOSH guidelines for sensitizers: label containers clearly, provide hazard training, and implement emergency procedures (e.g., immediate decontamination for skin contact) .
Advanced Research Questions
Q. How can low yields in benzimidazole synthesis be systematically addressed?
- Methodological Answer: Low yields may arise from side reactions (e.g., incomplete cyclization). Optimize catalyst loading (e.g., anhydrous MgCl₂ increased yield to 75% in Example 3 of ) and solvent choice (e.g., methanol/ethyl acetate for phase separation). Consider intermediates’ stability: prolonged stirring (e.g., 12 hours post-reflux) improves crystallization. Advanced purification (e.g., column chromatography) may resolve byproducts .
Q. What structural insights can X-ray crystallography provide for this compound?
- Methodological Answer: X-ray analysis reveals planar benzimidazole cores stabilized by π-π stacking (3.4–3.6 Å interplanar distances) and hydrogen bonds (e.g., C–H⋯N, O–H⋯O). For example, in MBMPBI derivatives, centrosymmetric dimers form via C–H⋯N interactions, critical for crystal packing and stability. Torsion angles (e.g., 5–10° deviations) indicate conformational flexibility .
Q. How can molecular docking guide the design of derivatives with enhanced bioactivity?
- Methodological Answer: Docking studies (e.g., AutoDock Vina) identify binding poses in target proteins (e.g., acetylcholinesterase for Alzheimer’s research). Key interactions include π-π stacking with aromatic residues (e.g., Trp86) and hydrogen bonds with catalytic triads. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and MD simulations to assess binding stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer: Discrepancies may stem from assay variability (e.g., enzyme source, pH). Cross-validate using orthogonal assays (e.g., fluorescence-based vs. Ellman’s method for cholinesterase inhibition). Control for compound purity (HPLC ≥98%) and structural analogs (e.g., fluorinated vs. methoxy-substituted derivatives). Meta-analysis of IC₅₀ values and statistical modeling (e.g., PCA) can identify confounding variables .
Q. How are supramolecular assemblies of benzimidazole derivatives applied in drug delivery?
- Methodological Answer: Benzimidazole’s metal-coordination capability enables stimuli-responsive nanocontainers. For example, cyclodextrin-benzimidazole conjugates release drugs under pH changes via protonation of imidazole N atoms. Characterization includes DLS for size distribution and TEM for morphology. Applications include targeted cancer therapy (e.g., pH-triggered doxorubicin release) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
